Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

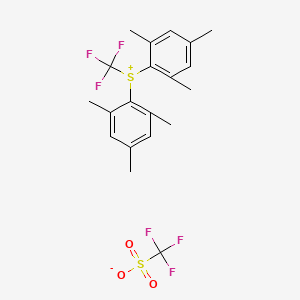

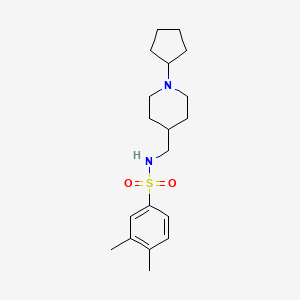

Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate, also known as the Mes-Umemoto reagent, is a chemical compound with the molecular formula C20H22F6O3S2 . It has a molecular weight of 488.5 g/mol .

Molecular Structure Analysis

The molecular structure of Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate consists of two mesityl groups (2,4,6-trimethylphenyl) and a trifluoromethyl group attached to a sulfonium ion . The compound also contains a trifluoromethanesulfonate group .Chemical Reactions Analysis

Under a dual catalytic copper/photoredox manifold, the Mes-Umemoto reagent has been demonstrated to be an excellent reagent for the trifluoromethylation of alkyl halides and aryl halides to yield alkyl-CF3 and aryl-CF3 in high yields .Physical And Chemical Properties Analysis

Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a white to light yellow powder or crystal . It has a molecular weight of 488.5 g/mol . The compound has a topological polar surface area of 66.6 Ų .Scientific Research Applications

Oxidative Properties and Synthesis Applications

Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate exhibits unique oxidative properties and is utilized in the synthesis of various organic compounds. The reaction of dimethyl sulfide with triflic anhydride, leading to the formation of dimethyl(trifluoromethanesulfonyl)sulfonium salt, highlights its potential in the mild oxidation of alcohols to carbonyl compounds and the transformation of sulfides to sulfoxides without the formation of sulfones. This reactivity pattern opens pathways for synthesizing complex molecules from simple starting materials, showcasing the compound's versatility in organic synthesis (Nenajdenko et al., 1997).

Lewis Acid Catalysis

The compound also finds application in Lewis acid catalysis, as demonstrated by scandium trifluoromethanesulfonate's use in acylation reactions. Such catalysis facilitates the transformation of alcohols into esters and amides, enhancing the efficiency of these processes. This catalytic activity underscores the potential of dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate derivatives in promoting highly selective and efficient organic transformations (Ishihara et al., 1996).

Synthetic Capabilities and Electrophilic Reactivity

The review on the synthesis and reactivity of functionally substituted sulfonium salts, including dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate, elaborates on the compound's broad synthetic capabilities. It outlines the electrophilic reactivity of sulfonium salts, providing a theoretical framework that explains their behavior in various organic reactions. This knowledge is instrumental in developing new synthetic strategies and understanding the underlying mechanisms of sulfonium salt-mediated reactions (Nenaidenko & Balenkova, 2003).

Anion Binding and Complexation Studies

Research into the anion binding properties of bidentate diboranes, which can be modified with dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate, highlights its utility in designing molecules with high anion affinity. The ability to form stable complexes with fluoride and azide anions is particularly relevant for applications in anion sensing, separation, and catalysis, demonstrating the synergistic effects of Coulombic and chelate interactions in enhancing anion binding (Zhao & Gabbaï, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate, also known as the Mes-Umemoto reagent, primarily targets alkyl halides and aryl halides . These halides play a crucial role in organic synthesis, serving as the starting point for many chemical reactions .

Mode of Action

The compound interacts with its targets under a dual catalytic copper/photoredox manifold . This interaction results in the trifluoromethylation of alkyl halides and aryl halides, yielding alkyl-CF3 and aryl-CF3 . The reactions exhibit a wide substrate scope with good functional group tolerance .

Biochemical Pathways

The affected biochemical pathway involves the trifluoromethylation of alkyl halides and aryl halides . The downstream effects include the conversion of a variety of 5-membered and 6-membered heteroaryl halides to the corresponding trifluoromethylheteroarenes under mild conditions .

Pharmacokinetics

The compound is typically used in the form of a powder and stored at temperatures below −20°c , suggesting that its bioavailability may be influenced by these factors.

Result of Action

The molecular and cellular effects of Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate’s action include the successful trifluoromethylation of alkyl halides and aryl halides . This results in the formation of alkyl-CF3 and aryl-CF3 compounds, which have a wide range of applications in organic synthesis .

Action Environment

Environmental factors such as temperature and the presence of other catalysts can influence the action, efficacy, and stability of Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate . For instance, the compound is typically stored at temperatures below −20°C to maintain its stability . Furthermore, the compound’s efficacy in trifluoromethylation reactions can be enhanced in the presence of a dual catalytic copper/photoredox manifold .

properties

IUPAC Name |

trifluoromethanesulfonate;trifluoromethyl-bis(2,4,6-trimethylphenyl)sulfanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3S.CHF3O3S/c1-11-7-13(3)17(14(4)8-11)23(19(20,21)22)18-15(5)9-12(2)10-16(18)6;2-1(3,4)8(5,6)7/h7-10H,1-6H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYTWACXJNSBRL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[S+](C2=C(C=C(C=C2C)C)C)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1895006-01-5 |

Source

|

| Record name | Dimesityl(trifluoromethyl)sulfonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)

![ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2606564.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)

![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)

![5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B2606583.png)